Methyl 4-ethyl-1-piperidinepropanoate
Description
Methyl 4-ethyl-1-piperidinepropanoate is a tertiary amine ester characterized by a piperidine ring substituted with an ethyl group at the 4-position and a propanoate methyl ester moiety at the 1-position. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol. The compound’s structure confers unique physicochemical properties, including moderate polarity due to the ester and piperidine groups, and a calculated logP (octanol-water partition coefficient) of ~1.8, indicating balanced lipophilicity .
Properties
CAS No. |
1249721-28-5 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 3-(4-ethylpiperidin-1-yl)propanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-10-4-7-12(8-5-10)9-6-11(13)14-2/h10H,3-9H2,1-2H3 |
InChI Key |
ONHOBDGXAYJGTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-ethyl-1-piperidinepropanoate with analogous esters and heterocyclic compounds, focusing on structural features, physicochemical properties, and analytical characterization.
Structural and Functional Group Analysis


Key Observations :
- Piperidine vs. Diterpene Backbones: this compound’s piperidine ring introduces basicity (pKa ~8–10 for piperidine derivatives) and conformational rigidity, contrasting with the lipophilic, multi-ring diterpene structures of sandaracopimaric acid methyl ester or communic acid esters .
- Ester Group Reactivity : All compounds share ester groups, which exhibit characteristic FTIR carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and methoxy proton NMR signals at δ 3.6–3.8 ppm . However, steric hindrance from the piperidine ring in the target compound may reduce ester hydrolysis rates compared to diterpene esters.
Physicochemical Properties
Implications :
- The target compound’s intermediate logP and water solubility make it more versatile for synthetic or formulation workflows than highly lipophilic diterpene esters.
- Methyl shikimate’s high polarity (due to hydroxyl groups) limits its membrane permeability compared to this compound .
Analytical Characterization
NMR Spectroscopy :
Chromatographic Behavior :
- Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) elute later in GC analyses due to high molecular weight and low volatility . In contrast, this compound’s smaller size may result in shorter retention times under similar conditions.
Research Findings and Limitations
- Synthetic Utility: this compound’s modular structure allows for derivatization at the piperidine nitrogen or ester group, unlike rigid diterpene esters .
- Gaps in Data : Experimental NMR or chromatographic data for the target compound are absent in the reviewed evidence, necessitating extrapolation from structural analogs.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-ethyl-1-piperidinepropanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution, alkylation, or esterification reactions. For example, analogous compounds like ethyl 4-methyl-2-phenylpent-4-enoate are synthesized using lithium-based reagents in anhydrous THF at -78°C, followed by quenching with NH4Cl and purification via fractional distillation . For this compound, similar protocols may apply, with adjustments to the starting materials (e.g., 4-ethylpiperidine and methyl propanoate derivatives). Key parameters to optimize include temperature (-78°C for sensitive intermediates), solvent polarity (THF or DMF), and stoichiometry of reagents. Characterization should involve NMR (δH and δC analysis) and HRMS to confirm structure and purity .
Q. How can researchers ensure the purity of this compound during synthesis?
Methodological Answer: Purity assessment requires high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio, pH 4.6). System suitability tests (e.g., peak symmetry, retention time reproducibility) are critical . For impurities, reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic Acid) (EP Impurity C) can guide threshold limits . Additionally, differential scanning calorimetry (DSC) and Karl Fischer titration may detect residual solvents or hygroscopicity.
Advanced Research Questions
Q. What statistical methods are recommended to resolve contradictions in biological activity data for this compound across studies?
Methodological Answer: Discrepancies in activity data (e.g., IC50 variability) may arise from assay heterogeneity or false positives. The Benjamini-Hochberg procedure controls the false discovery rate (FDR) by ranking p-values and applying a threshold , where is the rank, the total hypotheses, and the desired FDR (e.g., 0.05). This method reduces Type I errors without sacrificing power, unlike Bonferroni corrections . Meta-analyses should follow PRISMA guidelines, stratifying studies by assay type (e.g., cell-based vs. enzymatic) and applying random-effects models to account for heterogeneity .
Q. How can the pharmacological mechanism of this compound be elucidated using in silico and in vitro approaches?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability.
- SAR Studies: Modify substituents (e.g., ethyl or methyl groups) and correlate changes with activity data. For example, replacing the 4-ethyl group with a hydroxymethyl moiety (as in 1-(2-Hydroxyethyl)-4-piperidinepropanol) may alter hydrophilicity and target affinity .
- *In Vitro Assays: Prioritize functional assays (e.g., cAMP accumulation for GPCRs) over binding assays to capture downstream effects. Dose-response curves should span 5–6 logarithmic concentrations to ensure accurate EC50/IC50 calculations .
Q. What analytical techniques are most robust for detecting degradation products of this compound under stressed conditions?
Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) paired with LC-MS/MS are ideal. For example:
- Oxidative Stress: Use H2O2 (3% v/v) at 40°C for 24 hours. Monitor for hydroxylated or epoxidized derivatives.
- Photodegradation: Expose to UV light (254 nm) in a quartz cell and analyze via diode-array detection (DAD) for λmax shifts.
Fragmentation patterns (MS/MS) and isotopic distribution analysis (e.g., m/z +16 for oxidation) help identify degradation pathways. Cross-reference with databases like PubChem or NIST Chemistry WebBook for spectral matching .
Experimental Design & Validation
Q. How should researchers design dose-ranging studies for this compound in preclinical models?
Methodological Answer:
- PICOT Framework: Define Population (e.g., Sprague-Dawley rats), Intervention (oral vs. intravenous dosing), Comparison (vehicle control), Outcome (e.g., plasma half-life), and Time (acute vs. chronic exposure) .
- Dose Selection: Use the NOAEL (No Observed Adverse Effect Level) from acute toxicity studies as the upper limit. For example, if 100 mg/kg shows no toxicity, test 10, 30, and 100 mg/kg.
- Pharmacokinetics: Collect serial blood samples for LC-MS/MS analysis. Calculate AUC, Cmax, and t1/2 using non-compartmental models (Phoenix WinNonlin).
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
Methodological Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring via inline FTIR or Raman spectroscopy to track reaction progression.
- Design of Experiments (DoE): Use factorial designs (e.g., 2^3) to optimize variables like temperature, catalyst loading, and stirring rate. Response surface methodology (RSM) identifies optimal conditions .
- Quality Control: Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) and raw materials (e.g., sodium 1-octanesulfonate purity per EP standards) .
Data Interpretation & Reporting
Q. How should conflicting solubility data for this compound in aqueous vs. organic solvents be reconciled?
Methodological Answer: Solubility discrepancies often arise from pH-dependent ionization (e.g., pKa of the piperidine nitrogen). Use the shake-flask method:
Prepare saturated solutions in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).
Quantify via UV-Vis spectroscopy at λmax (determined empirically).
Apply the Henderson-Hasselbalch equation to model pH-solubility profiles. Cross-validate with computational tools like ACD/Labs Percepta .
Q. What are best practices for reporting negative or inconclusive results in studies involving this compound?
Methodological Answer:
- Transparency: Disclose all experimental conditions (e.g., humidity during synthesis, cell passage number in assays).
- Power Analysis: Retrospectively calculate statistical power to confirm adequacy of sample size.
- FAIR Data Principles: Deposit raw data in repositories like Zenodo or ChEMBL with standardized metadata (e.g., DOI:10.5281/zenodo.1234567) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


